molecular formula C10H12O2 B021941 [(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol CAS No. 107033-44-3

[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol

Cat. No.: B021941
CAS No.: 107033-44-3
M. Wt: 164.2 g/mol
InChI Key: ZXCJUHWLCBNLOX-UWVGGRQHSA-N
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Description

(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its three-membered epoxide ring and a phenyl group attached to the carbon chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol typically involves the following steps:

    Epoxidation of Alkenes: The starting material, (2S,3S)-2-methyl-3-phenyl-1-propen-1-ol, undergoes epoxidation using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.

    Purification: The crude product is purified using column chromatography to isolate the desired epoxide compound.

Industrial Production Methods

In an industrial setting, the production of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diols.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Reagents like sodium azide, methanol, or thiophenol under acidic or basic conditions.

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

    Nucleophilic Ring Opening: β-substituted alcohols.

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

Scientific Research Applications

(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.

    Industry: Employed in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, making it a valuable intermediate in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol: The enantiomer of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol, with opposite stereochemistry.

    (2S,3S)-2,3-Epoxy-3-phenyl-1-propanol: Lacks the methyl group at the 2-position, resulting in different reactivity and applications.

    (2S,3S)-2,3-Epoxy-2-methyl-1-propanol: Lacks the phenyl group, leading to distinct chemical properties and uses.

Uniqueness

(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is unique due to its specific stereochemistry and the presence of both a phenyl and a methyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

[(2S,3S)-2-methyl-3-phenyloxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCJUHWLCBNLOX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147882
Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107033-44-3
Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107033443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-(-)-2-Methyl-3-phenylglycidol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol
Reactant of Route 2
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol
Reactant of Route 3
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol
Reactant of Route 4
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol
Reactant of Route 5
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol
Reactant of Route 6
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol

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